molecular formula C11H22Si2 B13824542 (Cyclopenta-1,3-diene-1,2-diyl)bis(trimethylsilane) CAS No. 32572-54-6

(Cyclopenta-1,3-diene-1,2-diyl)bis(trimethylsilane)

Cat. No.: B13824542
CAS No.: 32572-54-6
M. Wt: 210.46 g/mol
InChI Key: HQLHTFLIBOBBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(trimethylsilyl)cyclopentadiene is an organosilicon compound with the chemical formula C11H22Si2. It is a colorless liquid that is used in the synthesis of various metal cyclopentadienyl complexes. This compound is particularly interesting due to its fluxional structure, which means that the positions of its atoms can change rapidly, making it a subject of study in gas phase NMR spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(trimethylsilyl)cyclopentadiene is typically synthesized by reacting trimethylsilyl chloride with sodium cyclopentadienide. The reaction proceeds as follows:

(CH3)3SiCl+NaC5H5C5H5Si(CH3)3+NaCl(CH_3)_3SiCl + NaC_5H_5 \rightarrow C_5H_5Si(CH_3)_3 + NaCl (CH3​)3​SiCl+NaC5​H5​→C5​H5​Si(CH3​)3​+NaCl

This reaction is carried out under an inert atmosphere to prevent the reactants from reacting with moisture or oxygen in the air .

Industrial Production Methods

While specific industrial production methods for bis(trimethylsilyl)cyclopentadiene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl)cyclopentadiene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis(trimethylsilyl)cyclopentadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(trimethylsilyl)cyclopentadiene involves its ability to form stable complexes with metals. The trimethylsilyl groups provide steric protection, making the compound less reactive and more stable. This stability allows it to participate in various chemical reactions without decomposing .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Cyclopentadiene: Similar in structure but with only one trimethylsilyl group.

    Bis(trimethylsilyl)acetylene: Another organosilicon compound with similar reactivity.

    Tetramethylsilane: Used as a reference compound in NMR spectroscopy

Uniqueness

Bis(trimethylsilyl)cyclopentadiene is unique due to its fluxional behavior and its ability to form stable complexes with metals. This makes it particularly useful in the synthesis of metal cyclopentadienyl complexes, which are important in various catalytic processes .

Properties

CAS No.

32572-54-6

Molecular Formula

C11H22Si2

Molecular Weight

210.46 g/mol

IUPAC Name

trimethyl-(2-trimethylsilylcyclopenta-1,3-dien-1-yl)silane

InChI

InChI=1S/C11H22Si2/c1-12(2,3)10-8-7-9-11(10)13(4,5)6/h7-8H,9H2,1-6H3

InChI Key

HQLHTFLIBOBBPQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC1)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.